molecular formula C12H12BrN3O2S B1527437 6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide CAS No. 1461604-45-4

6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide

Cat. No. B1527437
M. Wt: 342.21 g/mol
InChI Key: AFNGEUXNXSHWGR-UHFFFAOYSA-N
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Description

6-Amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide (6-A-N-BMPPS) is an aromatic sulfonamide compound that is used in a variety of scientific research applications. 6-A-N-BMPPS is a small molecule that acts as an inhibitor of tyrosine kinase enzymes. Its ability to selectively inhibit these enzymes makes it useful in the study of various biochemical and physiological processes.

Scientific Research Applications

1. Synthesis and Antimicrobial Activity

A study by El‐Emary, Al-muaikel, and Moustafa (2002) focuses on the synthesis of new heterocyclic compounds based on pyrazole, including sulfonamide derivatives. These compounds demonstrated antimicrobial activity, indicating potential applications in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

2. Antibacterial and Surface Activity

The research by El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, including sulfonamides, displaying significant antibacterial activity. This implies potential use in medical applications as antibacterial agents (El-Sayed, 2006).

3. Development of Sulfonamide Antibiotics Assay

Adrián et al. (2009) developed an enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples, using antibodies against sulfonamide antibiotics. This study indicates the role of sulfonamide compounds in developing sensitive assays for detecting antibiotic residues in food products (Adrián et al., 2009).

4. Synthesis of Metal Complexes

Sousa et al. (2001) described the structural characterization of metal complexes containing sulfonamide compounds. This research implies potential applications in the field of coordination chemistry and materials science (Sousa et al., 2001).

5. Application in Enantioselective Synthesis

The study by Zhou, Chen, Tan, and Yeung (2011) on enantioselective bromoaminocyclization using amino-thiocarbamate catalysts indicates the utility of sulfonamides in synthesizing enantioenriched compounds, potentially useful in the pharmaceutical industry (Zhou, Chen, Tan, & Yeung, 2011).

6. Synthesis of Antiproliferative Agents

Research by Awad et al. (2015) focused on synthesizing new pyrimidine derivatives with sulfonamide groups, showing antiproliferative activity against cancer cell lines. This indicates potential applications in cancer research and drug development (Awad et al., 2015).

properties

IUPAC Name

6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c13-10-3-1-2-9(6-10)7-16-19(17,18)11-4-5-12(14)15-8-11/h1-6,8,16H,7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNGEUXNXSHWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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